molecular formula C18H16N2O3 B2974112 N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 609797-25-3

N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B2974112
CAS No.: 609797-25-3
M. Wt: 308.337
InChI Key: LQZWBGRFFJUJAG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic small molecule characterized by a dioxoindole core linked to an acetamide group substituted with a 2,5-dimethylphenyl moiety. The 2,3-dioxoindole moiety provides a planar, conjugated system capable of hydrogen bonding via its carbonyl groups, while the 2,5-dimethylphenyl group introduces steric bulk and lipophilicity.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2,3-dioxoindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-7-8-12(2)14(9-11)19-16(21)10-20-15-6-4-3-5-13(15)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZWBGRFFJUJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C17H13NO4
  • Molecular Weight: 295.29 g/mol
  • CAS Number: 306320-92-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound exhibits:

  • Antitumor Activity : Initial studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, structure-activity relationship (SAR) studies have shown that modifications in the phenyl ring significantly affect cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. Its efficacy is often linked to the presence of specific functional groups that enhance interaction with microbial targets.

Antitumor Activity

A study conducted on the compound's effect on human cancer cell lines revealed the following:

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15.5Apoptosis induction
A431 (Skin)12.8Cell cycle arrest
U251 (Glioblastoma)10.0Inhibition of proliferation

These findings indicate a promising potential for this compound as an anticancer agent.

Antimicrobial Activity

In antimicrobial assays, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Bacillus subtilis20

These results suggest that the compound could be a candidate for developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the substituents on the indole and phenyl rings can enhance or diminish biological activity. For example:

  • The presence of electron-donating groups on the phenyl ring was found to increase cytotoxicity.
  • Alterations in the indole moiety significantly impacted binding affinity to target proteins involved in cancer progression.

Comparison with Similar Compounds

Key Analogues :

N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide () Modifications: Incorporates a thioxo-thiazolidinone ring and a heptyl chain. Impact: The thioxo group reduces hydrogen-bonding capacity compared to the dioxo group in the target compound, while the heptyl chain enhances lipophilicity. This may alter membrane permeability and target selectivity .

2-(5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide () Modifications: Chloro substituent at the indole 5-position; propargyl group replaces 2,5-dimethylphenyl. The propargyl group introduces alkyne functionality for click chemistry applications, diverging from the target compound’s biological profile .

N-(2,5-dimethylphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide ()

  • Modifications : Formyl group at the indole 3-position.
  • Impact : The formyl group increases polarity and reactivity, making this compound a likely intermediate for further derivatization. The higher molecular weight (306.4 g/mol vs. ~294 g/mol for the target) may affect pharmacokinetics .

N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () Modifications: Pyrimidoindole core with a sulfanyl linker and ethoxyphenyl substituent. This complexity may improve target affinity but reduce solubility .

Physicochemical and Pharmacological Comparisons

Data Table :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bond Donor/Acceptor Notable Properties
Target Compound C18H16N2O3* ~294.3 2,3-dioxoindole, 2,5-dimethylphenyl 1 donor, 3 acceptors High H-bond capacity, moderate lipophilicity
Thioxo-thiazolidinone analog () C27H30N3O3S2 514.68 Thioxo-thiazolidinone, heptyl 1 donor, 4 acceptors Enhanced lipophilicity, reduced H-bonding
Chloro-propargyl analog () C13H9ClN2O3 276.68 5-chloroindole, propargyl 1 donor, 3 acceptors Electrophilic, click chemistry utility
Formyl-indole analog () C19H18N2O2 306.40 3-formylindole 1 donor, 2 acceptors Reactive intermediate, higher polarity
Pyrimidoindole sulfanyl analog () C28H26N4O2S 490.60 Pyrimidoindole, ethoxyphenyl 1 donor, 4 acceptors Aromatic stacking, sulfur-mediated interactions

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